Dichlorobis(2-ethylhexyl)silane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dichloro-bis(2-ethylhexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34Cl2Si/c1-5-9-11-15(7-3)13-19(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDGSXMFTGZLDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C[Si](CC(CC)CCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621651 | |

| Record name | Dichlorobis(2-ethylhexyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089687-03-5 | |

| Record name | Dichlorobis(2-ethylhexyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorobis(2-ethylhexyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dichlorobis(2-ethylhexyl)silane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorobis(2-ethylhexyl)silane (CAS No. 1089687-03-5) is a significant organosilicon compound characterized by a central silicon atom bonded to two chlorine atoms and two 2-ethylhexyl groups.[1] As a member of the dialkyldichlorosilane family, it serves as a versatile precursor in the synthesis of a variety of silicon-containing materials.[2] The presence of the branched, long-chain alkyl groups imparts unique solubility and steric properties, making it a compound of interest in materials science and synthetic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, reactivity, and potential applications, with a focus on providing practical insights for laboratory and drug development professionals.

Chemical Structure and Identification

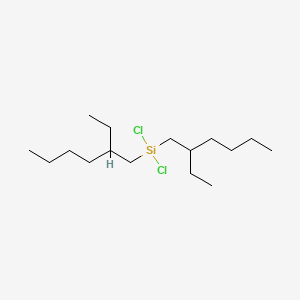

The molecular structure of this compound consists of a tetrahedral silicon atom at its core. The two chlorine atoms are highly reactive sites, susceptible to nucleophilic substitution, which is the basis for much of its synthetic utility. The two 2-ethylhexyl groups are bulky, non-polar side chains that influence the compound's physical properties, such as its solubility in organic solvents and its hydrolytic stability.

Caption: 2D Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 1089687-03-5[1] |

| Molecular Formula | C16H34Cl2Si[1] |

| Molecular Weight | 325.43 g/mol [3] |

| IUPAC Name | dichloro-bis(2-ethylhexyl)silane[1] |

| Synonyms | Di(2-ethylhexyl)dichlorosilane, Bis(2-ethylhexyl)dichlorosilane[1] |

| InChI | InChI=1S/C16H34Cl2Si/c1-5-9-11-15(7-3)13-19(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3[1] |

| InChIKey | BXDGSXMFTGZLDT-UHFFFAOYSA-N[1] |

| SMILES | CCCCC(CC)C--INVALID-LINK--(Cl)Cl[1] |

Physicochemical Properties

The physical and chemical properties of this compound are largely dictated by the interplay between the polar Si-Cl bonds and the non-polar 2-ethylhexyl groups. It is a liquid at room temperature and is sensitive to moisture.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | White to Orange to Green clear liquid |

| Boiling Point | 132-138 °C at 1.5 mmHg |

| Density | 0.924 g/cm³ (Predicted) |

| Refractive Index | 1.4590 to 1.4630 |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be complex due to the diastereotopic protons in the 2-ethylhexyl groups.

-

~0.8-1.0 ppm (m): Overlapping signals from the two terminal methyl groups (-CH₃).

-

~1.2-1.6 ppm (m): A broad multiplet corresponding to the methylene protons (-CH₂-) of the alkyl chains.

-

~1.1-1.3 ppm (m): A multiplet for the methylene protons attached to the silicon atom (Si-CH₂-).

-

~1.7-1.9 ppm (m): A multiplet for the methine proton (-CH-).

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show distinct signals for each carbon environment in the 2-ethylhexyl group.

-

~10-14 ppm: Signals corresponding to the terminal methyl carbons (-CH₃).

-

~22-35 ppm: A series of signals for the methylene carbons (-CH₂-) of the alkyl chains.

-

~20-25 ppm: Signal for the methylene carbon attached to the silicon atom (Si-CH₂-).

-

~40-45 ppm: Signal for the methine carbon (-CH-).

FTIR Spectroscopy (Predicted)

The infrared spectrum will be dominated by absorptions from the alkyl groups and the Si-Cl bonds.

-

2955-2850 cm⁻¹: Strong C-H stretching vibrations of the methyl and methylene groups.

-

1465-1450 cm⁻¹: C-H bending (scissoring) vibrations of the methylene groups.

-

1380-1370 cm⁻¹: C-H bending (umbrella) vibrations of the methyl groups.

-

800-850 cm⁻¹: Si-C stretching vibrations.

-

450-600 cm⁻¹: Strong Si-Cl stretching vibrations.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry is expected to show a molecular ion peak, albeit potentially weak, and characteristic fragmentation patterns.

-

M⁺ at m/z 324 (and isotopic peaks for Cl): The molecular ion.

-

Loss of a butyl group (-C₄H₉): A fragment at m/z 267.

-

Loss of a 2-ethylhexyl group (-C₈H₁₇): A fragment at m/z 211.

-

Loss of Cl: A fragment at m/z 289.

-

Further fragmentation of the alkyl chains will lead to a series of peaks separated by 14 amu (-CH₂-).

Synthesis and Reactivity

Synthesis: Grignard Reaction

The most common method for synthesizing dialkyldichlorosilanes is through the reaction of silicon tetrachloride (SiCl₄) with a Grignard reagent.[4] In the case of this compound, the Grignard reagent is 2-ethylhexylmagnesium bromide or chloride. The reaction proceeds via nucleophilic substitution of the chloride ions on the silicon atom.

A significant challenge in this synthesis is controlling the degree of alkylation. The reaction can produce a mixture of mono-, di-, tri-, and tetra-alkylated silanes.[4] The reactivity of the chlorosilane intermediates decreases with increasing alkyl substitution (SiCl₄ ≈ RSiCl₃ > R₂SiCl₂ >> R₃SiCl).[4] Therefore, careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired this compound.

Caption: Grignard Synthesis Workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Preparation of the Grignard Reagent:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 equivalents).

-

Add a small crystal of iodine to the flask.

-

Add a small portion of a solution of 2-ethylhexyl bromide (2.0 equivalents) in anhydrous diethyl ether to the magnesium turnings.

-

Initiate the reaction by gentle heating if necessary. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 2-ethylhexyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Silicon Tetrachloride:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of silicon tetrachloride (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

-

Reactivity

The reactivity of this compound is dominated by the two Si-Cl bonds. These bonds are susceptible to nucleophilic attack by a wide range of nucleophiles.

-

Hydrolysis: this compound reacts with water to form the corresponding silanediol, bis(2-ethylhexyl)silanediol, and hydrochloric acid. The silanediol is often unstable and can readily undergo self-condensation to form polysiloxanes. The rate of hydrolysis is influenced by pH and the steric bulk of the alkyl groups.

-

Reaction with Alcohols: In the presence of a base (e.g., a tertiary amine) to scavenge the HCl byproduct, this compound reacts with alcohols to form dialkoxybis(2-ethylhexyl)silanes.

-

Reaction with Amines: It reacts with primary and secondary amines to form aminosilanes. The stoichiometry of the reaction can be controlled to achieve mono- or di-substitution of the chlorine atoms.

Applications

The unique combination of reactive chloro groups and long, branched alkyl chains makes this compound a valuable intermediate in several fields.

-

Precursor for Silicone Polymers: As a difunctional monomer, it can be used in the synthesis of polysiloxanes.[5] The 2-ethylhexyl groups can improve the solubility of the resulting polymers in organic media and impart flexibility and low-temperature performance.

-

Surface Modifying Agent: The reactive Si-Cl bonds can react with hydroxyl groups on the surfaces of inorganic materials such as silica, glass, and metal oxides. This allows for the covalent attachment of the 2-ethylhexyl groups to the surface, rendering it hydrophobic (water-repellent).[6][7] This property is useful for creating water-resistant coatings and modifying the surface of fillers for improved compatibility with non-polar polymer matrices.

-

Solubility Enhancing Reagent: The long alkyl chains can enhance the solubility of other molecules or materials in non-polar solvents.[3]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[1] It may also be corrosive to metals. Upon contact with moisture, it releases corrosive and toxic hydrogen chloride gas.

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A face shield is recommended.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from moisture. Handle under an inert atmosphere whenever possible.

-

-

Storage:

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Store under an inert gas (e.g., nitrogen or argon).

-

Keep away from incompatible materials such as water, alcohols, and bases.

-

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

References

- 1. This compound | C16H34Cl2Si | CID 22023834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1089687-03-5 | Benchchem [benchchem.com]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. nbinno.com [nbinno.com]

- 7. dakenchem.com [dakenchem.com]

Introduction: The Role of Branched Dichlorosilanes in Materials Science

An In-Depth Technical Guide to the Synthesis and Characterization of Dichlorobis(2-ethylhexyl)silane

Organosilicon compounds are foundational to modern materials science, offering a unique combination of organic functionality and inorganic stability.[1] Within this class, dichlorodialkylsilanes serve as exceptionally versatile precursors for the synthesis of high-performance materials, including silicones, resins, and coupling agents.[1][2] The two chlorine atoms on the silicon center provide reactive sites for controlled hydrolysis and polycondensation, allowing for precise tuning of the final polymer's structure and properties.[1]

This guide focuses on this compound (CAS RN: 1089687-03-5), a specialty dichlorosilane distinguished by its two bulky, branched 2-ethylhexyl side chains.[3] These non-polar, flexible alkyl groups are strategically significant; they impart enhanced solubility in organic media, increase the hydrophobic character of derived materials, and introduce steric bulk that can modify the physical properties of polymers, such as lowering the glass transition temperature. This combination of reactivity and tailored physical properties makes this compound a valuable building block in the development of advanced materials, specialty coatings, and as a chemical intermediate in diverse applications like water treatment and fluorescent tracing.[4][5]

Synthesis: The Grignard Pathway to Silicon-Carbon Bond Formation

The formation of robust silicon-carbon bonds is the cornerstone of organosilane synthesis. For compounds like this compound, the Grignard reaction is the most direct and well-established methodology.[6][7] This pathway is chosen for its efficiency and adaptability in creating bonds between a primary alkyl halide and a silicon halide precursor.

Causality of the Method: The Grignard reaction leverages the polarity reversal (umpolung) of the carbon atom. In the 2-ethylhexyl halide precursor, the carbon bonded to the halogen is electrophilic. Upon reaction with magnesium metal, the organomagnesium halide, or Grignard reagent, is formed, rendering this same carbon atom strongly nucleophilic and basic.[7] This potent nucleophile can then readily attack the highly electrophilic silicon atom of a precursor like silicon tetrachloride (SiCl₄), displacing the chloride leaving groups to form the desired Si-C bonds.[8] The reaction's stoichiometry is critical; two equivalents of the Grignard reagent are required to achieve the desired disubstitution.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution under strictly anhydrous and anaerobic conditions is paramount to prevent premature decomposition of the Grignard reagent and the product.

Reagents and Equipment:

-

Magnesium turnings

-

1-Bromo-2-ethylhexane (or 1-Chloro-2-ethylhexane)

-

Iodine crystal (as initiator)

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)[8]

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk line with a supply of dry argon or nitrogen

-

Three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer

-

Low-temperature bath (ice/salt or cryocooler)

Procedure:

-

Grignard Reagent Preparation: a. Assemble the glassware and dry thoroughly under vacuum using a heat gun. Allow to cool to room temperature under a positive pressure of inert gas. b. To the three-neck flask, add magnesium turnings (2.2 equivalents). c. In the dropping funnel, prepare a solution of 1-bromo-2-ethylhexane (2.0 equivalents) in anhydrous ether. d. Add a small crystal of iodine to the magnesium turnings. The purple color indicates a dry, inert atmosphere. e. Add a small portion of the halide solution to the magnesium. The reaction is initiated when the iodine color disappears and gentle bubbling is observed. If the reaction does not start, gentle warming may be required. f. Once initiated, add the remainder of the 1-bromo-2-ethylhexane solution dropwise at a rate that maintains a gentle reflux. The use of ether as a solvent helps stabilize the organomagnesium compound.[7] g. After the addition is complete, stir the gray, cloudy mixture for an additional 1-2 hours at room temperature to ensure complete consumption of the magnesium.

-

Reaction with Silicon Tetrachloride: a. Cool the Grignard reagent solution to 0 °C or lower using an ice/salt bath. Vigorous stirring is essential. b. Prepare a solution of silicon tetrachloride (1.0 equivalent) in anhydrous ether in the dropping funnel. c. Add the SiCl₄ solution dropwise to the cold, stirring Grignard reagent. This step is highly exothermic and slow addition is crucial to prevent side reactions and control the temperature. d. Upon completion of the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.

-

Workup and Purification: a. Cool the reaction mixture again in an ice bath. b. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. This step hydrolyzes any unreacted Grignard reagent and precipitates magnesium salts without using a strong acid that could degrade the product. c. Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. d. Wash the organic layer with brine, then dry over anhydrous magnesium sulfate. e. Filter off the drying agent and remove the solvent by rotary evaporation. f. The crude product is then purified by vacuum distillation. The high boiling point of this compound necessitates reduced pressure to prevent thermal decomposition. The fraction collected at the appropriate boiling point and pressure will be the pure product.

Safety Precautions:

-

This compound is corrosive and causes severe skin burns and eye damage.[4]

-

Silicon tetrachloride is highly corrosive and reacts violently with water to release HCl gas.

-

Grignard reagents are highly reactive and flammable; they react vigorously with water and protic solvents.[7]

-

The entire synthesis must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized this compound is achieved through a combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of structural information, and together they validate the outcome of the synthesis.

Expected Analytical Data

The following table summarizes the expected results from key analytical techniques. These predictions are based on established principles of spectroscopy for organosilicon compounds.[9][10]

| Technique | Expected Observation | Purpose |

| Purity (GC) | A major peak with >95% area integration.[4] | Confirms the purity of the distilled product. |

| ¹H NMR | Multiple signals in the 0.8-1.6 ppm range corresponding to the alkyl chain protons. A distinct multiplet for the Si-CH₂ protons, shifted slightly downfield from other methylene groups. | Confirms the presence and structure of the 2-ethylhexyl groups. |

| ¹³C NMR | A series of peaks corresponding to the eight unique carbons of the 2-ethylhexyl group. The Si-CH₂ carbon will have a characteristic chemical shift. | Provides a carbon map of the organic substituents. |

| ²⁹Si NMR | A single resonance in the chemical shift region characteristic for dichlorodialkylsilanes. | Unambiguously confirms the chemical environment of the silicon atom. |

| FT-IR | Strong C-H stretching bands (~2850-2960 cm⁻¹). Absence of Si-H (~2100-2250 cm⁻¹) and broad O-H (~3200-3600 cm⁻¹) bands. Presence of Si-Cl stretching bands.[9] | Confirms the attachment of alkyl groups and the absence of hydrolysis or incomplete reaction byproducts. |

| MS (EI) | Molecular ion peak (M⁺) at m/z 324. Isotopic pattern for two chlorine atoms (M⁺, M+2, M+4) in an approximate 9:6:1 ratio. | Confirms the molecular weight and elemental composition (presence of two Cl atoms).[11] |

Properties and Potential Applications

The unique structure of this compound dictates its physical properties, chemical reactivity, and utility.

Physical and Chemical Properties

| Property | Value/Description | Source/Rationale |

| CAS Number | 1089687-03-5 | [3] |

| Molecular Formula | C₁₆H₃₄Cl₂Si | [3] |

| Molecular Weight | 325.43 g/mol | [12] |

| Appearance | Colorless to pale yellow/green liquid | [4] |

| Reactivity | The Si-Cl bonds are highly susceptible to nucleophilic substitution, especially hydrolysis, to form silanols which can then condense to form siloxanes. This is the basis of its utility as a precursor. | [1] |

| Stability | Stable under anhydrous, inert conditions.[13] Reacts with moisture, acids, and bases.[13] |

Logical Flow of Applications

The primary value of this compound lies in its function as a reactive intermediate. The two chlorine atoms are leaving groups, and the two large alkyl groups are property modifiers. This dual nature allows it to be a versatile starting point for various materials.

-

Precursor for Silicone Polymers: Through controlled hydrolysis and condensation, it can be used to synthesize silicone polymers (polysiloxanes). The bulky 2-ethylhexyl groups will remain as side chains, sterically hindering close chain packing. This results in polymers with low glass transition temperatures (Tg), good flexibility at low temperatures, and high solubility in non-polar organic solvents.

-

Surface Modifying Agent: The reactive Si-Cl bonds can react with hydroxyl groups on the surfaces of inorganic materials like silica or glass. This process grafts the bis(2-ethylhexyl)silyl moiety onto the surface, transforming a hydrophilic surface into a highly hydrophobic (water-repellent) one.

-

Intermediate in Fine Chemical Synthesis: It can serve as a starting material for other organosilicon compounds by replacing the chlorine atoms with other functional groups via nucleophilic substitution, creating more complex and specialized silane coupling agents or building blocks.[5]

Conclusion

This compound is a valuable organosilicon intermediate whose synthesis is reliably achieved via the Grignard reaction, a cornerstone of Si-C bond formation. Its structure is confirmed through a standard suite of spectroscopic and chromatographic methods. The compound's utility is derived from the combination of its reactive dichlorosilyl core and its property-modifying 2-ethylhexyl groups, which impart solubility, flexibility, and hydrophobicity to the materials derived from it. This makes it a key building block for researchers and professionals in materials science and specialty chemical development.

References

- 1. This compound | 1089687-03-5 | Benchchem [benchchem.com]

- 2. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C16H34Cl2Si | CID 22023834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1089687-03-5 | TCI Deutschland GmbH [tcichemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. gelest.com [gelest.com]

- 7. byjus.com [byjus.com]

- 8. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gelest.com [gelest.com]

- 10. Bis(2-ethylhexyl) phthalate(117-81-7) 1H NMR spectrum [chemicalbook.com]

- 11. PubChemLite - this compound (C16H34Cl2Si) [pubchemlite.lcsb.uni.lu]

- 12. calpaclab.com [calpaclab.com]

- 13. mysds.henkel.com [mysds.henkel.com]

An In-depth Technical Guide to Dichlorobis(2-ethylhexyl)silane (CAS No. 1089687-03-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Versatility of Organosilanes in Modern Chemistry

Organosilane chemistry represents a cornerstone of modern materials science and synthetic chemistry. These hybrid organic-inorganic compounds offer a unique combination of properties, enabling advancements in fields ranging from polymer chemistry and surface science to organic electronics. Dichlorobis(2-ethylhexyl)silane, the subject of this guide, exemplifies the utility of this class of molecules. Its bifunctional nature, possessing two reactive chlorine atoms and two bulky, solubilizing 2-ethylhexyl groups, makes it a valuable precursor for a variety of applications. While direct applications in drug development are not prominently documented for this specific silane, its role as a building block in the synthesis of complex molecules and materials underscores its potential relevance to the broader pharmaceutical sciences, particularly in the development of advanced drug delivery systems and diagnostic devices. This guide provides a comprehensive overview of the spectroscopic characterization, safe handling, and potential applications of this compound, offering a critical resource for researchers and professionals in the field.

Chemical Identity and Physicochemical Properties

This compound is a dichlorodialkylsilane with the chemical structure illustrated below. The presence of the two chiral centers at the 2-position of the ethylhexyl chains means the compound exists as a mixture of stereoisomers.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1089687-03-5 | [1][2][3] |

| Molecular Formula | C16H34Cl2Si | [4] |

| Molecular Weight | 325.43 g/mol | [4] |

| Appearance | White to Orange to Green clear liquid | [2] |

| Boiling Point | 132-138 °C at 1.5 mmHg | |

| Density | 0.949 g/cm³ | |

| Refractive Index | 1.4590 to 1.4630 | |

| Purity | >95.0% (GC) | [2] |

Spectroscopic Characterization: A Predictive Approach

While publicly available experimental spectra for this compound are limited, a detailed interpretation can be predicted based on the known spectroscopic behavior of analogous dichlorodialkylsilanes. Commercial suppliers confirm that the NMR spectrum conforms to the expected structure.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be complex due to the presence of the two chiral centers and the numerous methylene groups. Key predicted signals include:

-

~0.8-1.0 ppm (m, 12H): Overlapping signals corresponding to the two terminal methyl groups of the hexyl chains and the methyl groups of the ethyl branches.

-

~1.2-1.6 ppm (m, 16H): A broad multiplet arising from the eight methylene groups within the two hexyl chains.

-

~1.0-1.2 ppm (m, 4H): Signals for the two methylene groups attached to the silicon atom. The diastereotopic nature of these protons could lead to a more complex splitting pattern.

-

~1.6-1.8 ppm (m, 2H): Signals corresponding to the two methine protons at the chiral centers.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would show distinct signals for each unique carbon atom in the 2-ethylhexyl group. Due to chirality, some carbons may appear as pairs of signals.

-

~10-15 ppm: Signals for the terminal methyl carbons.

-

~20-40 ppm: A series of signals for the methylene carbons of the hexyl chains and the ethyl branches.

-

~40-50 ppm: Signals for the methine carbons at the chiral centers.

-

~25-35 ppm: Signals for the methylene carbons directly bonded to the silicon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by the vibrational modes of the alkyl chains and the Si-Cl bonds.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2950-2850 | C-H stretching (alkyl) | Strong |

| 1465-1450 | C-H bending (methylene & methyl) | Medium |

| 1380-1370 | C-H bending (methyl) | Medium-Weak |

| 800-600 | Si-Cl stretching | Strong |

| ~500 | Si-C stretching | Medium-Weak |

The absence of a strong Si-H stretching band around 2100-2200 cm⁻¹ would confirm the disubstitution at the silicon center.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable techniques.

Predicted Mass Spectrum: The mass spectrum would be expected to show a molecular ion peak cluster corresponding to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). The most abundant peaks in the molecular ion region would be at m/z 324 (for C16H34³⁵Cl2Si), 326 (for C16H34³⁵Cl³⁷ClSi), and 328 (for C16H34³⁷Cl2Si) with a characteristic intensity ratio of approximately 9:6:1. Common fragmentation pathways would involve the loss of chlorine atoms and alkyl fragments.

Synthesis and Reactivity

This compound is typically synthesized via the hydrosilylation of 2-ethyl-1-hexene with dichlorosilane (H₂SiCl₂) in the presence of a platinum catalyst.

Figure 2: General synthetic scheme for this compound.

The two chlorine atoms on the silicon are highly reactive and susceptible to nucleophilic substitution. This reactivity is the basis for its utility as a monomer in polymerization reactions and as a precursor for other organosilicon compounds. For instance, hydrolysis with water leads to the formation of silanols, which can then condense to form polysiloxanes.

Applications in Materials Science

The primary application of this compound lies in its role as a monomer and building block for the synthesis of advanced materials.

Organic Semiconductors

The bulky and flexible 2-ethylhexyl groups enhance the solubility of resulting polymers in organic solvents, which is crucial for solution-based processing techniques used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dichlorosilane functionality allows for its incorporation into various polymer backbones through polycondensation reactions.

Polymer Chemistry

This compound can be used to synthesize a variety of silicon-containing polymers. The properties of these polymers can be tuned by co-polymerization with other dichlorosilanes or by post-polymerization modification. The introduction of the 2-ethylhexyl groups can improve the thermal stability and processability of the resulting polymers.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5]

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[5]

-

Moisture Sensitivity: Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as water, alcohols, and strong bases.[5]

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[5]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[5]

Conclusion

This compound is a versatile organosilicon compound with significant potential in materials science. Its unique combination of reactive chloro groups and solubilizing alkyl chains makes it a valuable precursor for the synthesis of novel polymers and organic semiconductors. While direct applications in drug development are not yet established, the fundamental chemistry of this compound and its derivatives may offer future opportunities in areas such as controlled-release formulations and biocompatible materials. A thorough understanding of its spectroscopic properties and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

References

- 1. This compound | 1089687-03-5 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound | 1089687-03-5 | TCI Deutschland GmbH [tcichemicals.com]

- 3. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 4. This compound | C16H34Cl2Si | CID 22023834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Hydrolysis and Condensation Reactions of Dichlorosilanes

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Silicon Backbone of Innovation

Dichlorosilanes are foundational precursors in the synthesis of polysiloxanes, the remarkable polymers more commonly known as silicones.[1][2] From advanced medical devices and drug delivery systems to high-performance lubricants and sealants, the versatility of silicones stems from the controlled manipulation of the hydrolysis and condensation reactions of their dichlorosilane building blocks.[3][4] This guide provides a deep dive into the core chemistry of these reactions, offering not just the "how" but the critical "why" behind the synthesis of these invaluable materials. Understanding these fundamental processes is paramount for any professional seeking to innovate within the expansive field of silicone chemistry.

Section 1: The Cornerstone of Silicone Synthesis – The Dichlorosilane Molecule

The journey to polysiloxanes begins with the synthesis of chlorosilanes, most notably through the Müller-Rochow direct process, which reacts silicon with methyl chloride.[5][6] This process yields a mixture of methylchlorosilanes, with dimethyldichlorosilane ((CH₃)₂SiCl₂) being a primary and highly valuable product.[6][7] The reactivity of the silicon-chlorine bond is the linchpin of subsequent polymerization.

The general structure of a dichlorosilane is R₂SiCl₂, where 'R' represents an organic group. The nature of this 'R' group significantly influences the properties of the final polysiloxane. For the purpose of this guide, we will primarily focus on dimethyldichlorosilane, the most common precursor for polydimethylsiloxane (PDMS), a widely used silicone.[2][8]

Section 2: The Hydrolysis Reaction - Activating the Monomer

The initial and critical step in forming polysiloxanes is the hydrolysis of the dichlorosilane. This reaction replaces the two chlorine atoms with hydroxyl (OH) groups, forming a highly reactive silanediol intermediate and releasing hydrogen chloride (HCl) as a byproduct.[2]

R₂SiCl₂ + 2H₂O → R₂Si(OH)₂ + 2HCl

Unraveling the Mechanism

The hydrolysis of chlorosilanes is a nucleophilic substitution reaction.[9] While the precise mechanism can be influenced by the reaction conditions, it generally proceeds through a pentacoordinate silicon intermediate.[10] Water molecules, acting as nucleophiles, attack the electrophilic silicon atom. This process can be catalyzed by both acids and bases.[10]

Computational studies suggest that the reaction can proceed through pathways leading to either retention or inversion of the stereochemistry at the silicon center.[9] The presence of multiple water molecules can facilitate the reaction by forming hydrogen-bonded complexes, which are more reactive than a single water monomer.[9]

Factors Influencing Hydrolysis

The rate and outcome of the hydrolysis reaction are highly sensitive to several experimental parameters:

| Parameter | Effect on Hydrolysis | Causality |

| Water Concentration | A stoichiometric excess of water is typically used to drive the reaction to completion. However, very high concentrations can lead to uncontrolled reactions and gelation. | Le Chatelier's principle dictates that excess reactant pushes the equilibrium towards the products. |

| Temperature | The reaction is exothermic.[11] Controlling the temperature is crucial to prevent side reactions and ensure a controlled polymerization process. Lower temperatures can slow the reaction, allowing for better control.[12] | Increased temperature increases the kinetic energy of molecules, leading to a higher frequency of effective collisions and a faster reaction rate. |

| Solvent | The choice of solvent is critical for managing the reaction's exothermicity and the solubility of reactants and products. Ethers, such as diethyl ether, are commonly used.[13] | An inert solvent helps to dissipate heat and maintain a homogeneous reaction mixture. |

| pH | The hydrolysis rate is influenced by pH, with minima generally observed around neutral pH.[14] Both acidic and basic conditions can catalyze the reaction.[10] | Under acidic conditions, protonation of the leaving group (Cl) makes it a better leaving group. Under basic conditions, the hydroxide ion is a stronger nucleophile than water. |

Section 3: The Condensation Reaction - Building the Polymer Chain

Following hydrolysis, the highly reactive silanediol monomers undergo condensation to form siloxane bonds (Si-O-Si), the backbone of the polysiloxane polymer.[2][15] This reaction involves the elimination of a water molecule for each siloxane bond formed.

n R₂Si(OH)₂ → [-R₂SiO-]n + n H₂O

Linear vs. Cyclic Polysiloxanes

The condensation of difunctional silanediols can lead to the formation of both linear polymer chains and cyclic oligomers.[2][16] The relative amounts of these products are influenced by the reaction conditions.

-

Linear Polysiloxanes: Formed through intermolecular condensation between two silanediol molecules. These are the basis for most silicone fluids, elastomers, and resins.[2]

-

Cyclic Polysiloxanes: Formed through intramolecular condensation of a single, short-chain linear siloxane. Common cyclic species include hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4).[13]

In industrial processes, the formation of cyclic species is often favored by carrying out the hydrolysis in dilute solutions.[13] These cyclic oligomers can then be isolated and subjected to ring-opening polymerization to produce high molecular weight linear polysiloxanes.[17]

Controlling Molecular Weight

The final molecular weight of the polysiloxane is a critical determinant of its physical properties. To control the chain length, a "chain stopper" is often introduced. Monofunctional chlorosilanes, such as trimethylchlorosilane ((CH₃)₃SiCl), are commonly used for this purpose.[2] Upon hydrolysis, they form a silanol that can react with the end of a growing polymer chain, effectively terminating further polymerization.[2]

Section 4: A Practical Guide to the Laboratory-Scale Synthesis of Polydimethylsiloxane (PDMS)

This section outlines a representative experimental protocol for the hydrolysis and condensation of dichlorodimethylsilane to produce polydimethylsiloxane.

Safety First: Handling Dichlorosilanes

Dichlorosilanes are hazardous materials that require strict safety protocols. They are:

-

Highly Flammable: Vapors can ignite spontaneously in air.[18][19] All work must be conducted in a well-ventilated fume hood, away from ignition sources.[20][21]

-

Corrosive: They react violently with water to produce hydrochloric acid, causing severe skin and eye burns.[21][22]

-

Toxic if Inhaled: Can be fatal if inhaled.[21]

Mandatory Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (neoprene or nitrile rubber are suitable).[19]

-

A flame-retardant lab coat.[22]

-

Appropriate respiratory protection may be necessary depending on the scale and ventilation.[19]

Experimental Protocol

This protocol is adapted from established laboratory procedures and is intended for educational and research purposes.[12][13]

Materials:

-

Dichlorodimethylsilane ((CH₃)₂SiCl₂)

-

Diethyl ether (Et₂O), anhydrous

-

Deionized water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Boric acid (B(OH)₃) (for cross-linking, optional)

Equipment:

-

Three-neck round-bottom flask

-

Pressure-equalizing dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a stopper. Place the flask in an ice bath on the magnetic stirrer.

-

Initial Charge: In a fume hood, add 20 mL of dichlorodimethylsilane and 40 mL of diethyl ether to the round-bottom flask.[12] Begin stirring and cool the mixture to below 15°C.[12]

-

Hydrolysis: Slowly add 40 mL of deionized water to the dropping funnel.[12] Add the water dropwise to the stirred dichlorodimethylsilane solution. Maintain the reaction temperature below 25°C.[12] This step is highly exothermic and requires careful control. Vigorous evolution of HCl gas will be observed.[13]

-

Reaction Completion: Once all the water has been added, continue stirring the mixture for an additional 15-30 minutes to ensure the reaction goes to completion.[12][13]

-

Workup - Neutralization: Carefully transfer the reaction mixture to a separatory funnel.[12] Separate and retain the organic (ether) layer. Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases.[12] This neutralizes the HCl byproduct.

-

Workup - Drying: Wash the organic layer with deionized water. Separate the organic layer and dry it over anhydrous magnesium sulfate.[12]

-

Solvent Removal: Remove the drying agent by gravity filtration.[12] Evaporate the diethyl ether using a rotary evaporator to obtain the crude polydimethylsiloxane oil.[12]

-

(Optional) Cross-linking: To create a "bouncing putty" like material, the residual hydroxyl groups can be cross-linked. Add boric acid (approximately 5% by weight of the silicone oil) and heat the mixture with stirring to around 180°C until a stiff gum is formed.[13]

Section 5: Conclusion - A Foundation for Future Innovation

The hydrolysis and condensation of dichlorosilanes are not merely chemical reactions; they are the fundamental processes that give rise to one of the most versatile classes of materials known to science. A thorough understanding of the mechanisms, influencing factors, and practical execution of these reactions is essential for any researcher, scientist, or drug development professional working with silicones. By mastering these core principles, the scientific community can continue to push the boundaries of what is possible with these remarkable polymers, leading to new advancements in medicine, materials science, and beyond.

References

- 1. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]

- 2. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]

- 3. prosilicones64.com [prosilicones64.com]

- 4. Silicone: A Guide to Production, Uses and Benefits - SIMTEC [simtec-silicone.com]

- 5. chemwinfo.com [chemwinfo.com]

- 6. researchgate.net [researchgate.net]

- 7. techlinksilicones.com [techlinksilicones.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 11. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 12. m.youtube.com [m.youtube.com]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. afinitica.com [afinitica.com]

- 15. researchgate.net [researchgate.net]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4 [nanochemres.org]

- 18. static.prd.echannel.linde.com [static.prd.echannel.linde.com]

- 19. gelest.com [gelest.com]

- 20. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]

- 21. airgas.com [airgas.com]

- 22. middlesexgases.com [middlesexgases.com]

A Technical Guide to the Role of 2-Ethylhexyl Side Groups in Modulating Silicone Polymer Properties for Advanced Applications

Abstract

Polysiloxanes, or silicones, are renowned for their exceptional thermal stability, biocompatibility, and tunable properties, making them foundational materials in medical devices and pharmaceutical formulations.[1][2] The modification of side groups attached to the siloxane backbone is a primary strategy for tailoring these properties to specific applications. This technical guide provides an in-depth analysis of the role of the 2-ethylhexyl side group, a branched aliphatic moiety, in modulating the physicochemical characteristics of silicone polymers. We will explore the synthesis of these modified polymers, the causal mechanisms by which the 2-ethylhexyl group influences mechanical, thermal, surface, and dielectric properties, and the profound implications for drug development, particularly in creating tailored drug-eluting devices.

The Polysiloxane Backbone: A Foundation of Versatility

The remarkable properties of silicone polymers stem from their unique inorganic backbone, composed of repeating siloxane units (–Si–O–). This backbone imparts high flexibility, leading to very low glass transition temperatures (Tg ≈ -120 °C for polydimethylsiloxane, PDMS), and the high bond energy of the Si-O bond (444 kJ/mol) provides excellent thermal and UV stability.[3][4] In the most common silicone, PDMS, the silicon atoms are saturated with methyl groups. While these polymers are incredibly useful, the ability to replace these methyl groups with other functional moieties allows for the precise tuning of the material's performance. Side group modification can alter properties ranging from surface energy and chemical resistance to drug permeability and mechanical strength, making it a cornerstone of advanced polymer design.[5]

The 2-Ethylhexyl Group: A Sterically Influential Modifier

The 2-ethylhexyl group is an eight-carbon, branched alkyl chain. Its introduction onto the polysiloxane backbone imparts several key characteristics that distinguish it from the conventional methyl group or simple linear alkyl chains:

-

Steric Bulk: Its branched nature creates significant steric hindrance, which disrupts the efficient packing of polymer chains.

-

Hydrophobicity: As a non-polar, aliphatic group, it increases the overall hydrophobic and lipophilic character of the polymer.

-

Flexibility: The alkyl chain itself is flexible, contributing to the overall dynamics of the polymer.

-

Chirality: The 2-position is a chiral center. While racemic mixtures are common, the use of a single enantiomer can induce chiral ordering in the polymer, a phenomenon observed in other polymer systems.[6]

These intrinsic features are the direct cause of the significant changes observed in the macroscopic properties of the resulting silicone polymer.

Synthesis of 2-Ethylhexyl-Modified Polysiloxanes

A robust and widely used method for grafting functional side groups onto a silicone backbone is platinum-catalyzed hydrosilylation. This reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. A common strategy is to use a precursor polymer containing Si-H groups, such as poly(methylhydrosiloxane) (PMHS), and react it with an alkene, in this case, 1-octene's branched isomer, or a derivative suitable for grafting the 2-ethylhexyl group.

The Hydrosilylation Pathway

The workflow involves the reaction of a poly(methylhydrosiloxane-co-dimethylsiloxane) copolymer with a 2-ethylhexyl-containing alkene in the presence of a platinum catalyst, such as Karstedt's catalyst. The ratio of methylhydro- to dimethylsiloxane units in the starting copolymer determines the final density of 2-ethylhexyl groups.

Caption: General workflow for synthesizing 2-ethylhexyl-modified silicones via hydrosilylation.

Experimental Protocol: Synthesis of Poly(dimethyl-co-methyl(2-ethylhexyl))siloxane

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve poly(methylhydrosiloxane-co-dimethylsiloxane) (1.0 eq. of Si-H) in anhydrous toluene.

-

Reactant Addition: Add 1-bromo-2-ethylhexane (1.1 eq.) to the solution.

-

Catalysis: Introduce a catalytic amount of Karstedt's catalyst (e.g., 10 ppm Pt) to the mixture.

-

Reaction: Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction's progress by FT-IR spectroscopy, observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Purification: Precipitate the polymer by adding the toluene solution dropwise into a non-solvent like methanol. Filter the resulting polymer and wash with fresh methanol.

-

Drying: Dry the purified polymer under vacuum at 60°C until a constant weight is achieved.

Impact on Physicochemical Properties

The introduction of the bulky 2-ethylhexyl group fundamentally alters the polymer's properties compared to standard PDMS.

Mechanical Properties

The steric hindrance from the 2-ethylhexyl groups prevents the polymer chains from packing closely together. This disruption of intermolecular forces generally leads to a softer, more flexible material. In a study involving the incorporation of 2-ethylhexyl salicylate into silicone elastomers, changes in mechanical properties were observed. While the specific effects can depend on the base silicone, the addition of the 2-ethylhexyl moiety generally did not adversely affect the mechanical properties of several tested elastomers and, in some cases, slightly increased tear strength.[7][8]

| Property | Typical PDMS | 2-Ethylhexyl-Modified Silicone (Expected Trend) | Rationale |

| Tensile Strength | Moderate | Lower to Moderate | Reduced chain packing and intermolecular forces.[8] |

| Elongation at Break | High | Higher | Increased free volume allows for greater chain mobility and extension. |

| Hardness (Shore A) | Variable | Lower | Reduced crosslinking efficiency and chain packing lead to a softer material.[8] |

| Tear Strength | Moderate | Moderate to Higher | Branched side chains may act as energy dissipation points, resisting tear propagation.[7] |

Thermal Characteristics

-

Glass Transition Temperature (Tg): The bulky side groups increase the free volume between polymer chains. This increased spacing facilitates segmental motion of the polymer backbone, which typically leads to a lower Tg compared to silicones with smaller, linear alkyl groups of similar carbon number. This enhances low-temperature flexibility.[9]

-

Thermal Stability: The intrinsic thermal stability of the Si-O backbone remains high. However, the degradation pathway may be altered. The C-C and C-H bonds in the 2-ethylhexyl group will begin to degrade at lower temperatures than the Si-O backbone, a phenomenon seen with other organic substituents.[10] The onset of thermal degradation is therefore typically dictated by the stability of the organic side group.

Rheological and Surface Behavior

-

Viscosity: The presence of large, dangling side chains increases the resistance to flow. Therefore, 2-ethylhexyl-modified silicones exhibit significantly higher viscosity than PDMS of a comparable molecular weight.[11]

-

Surface Properties: The aliphatic 2-ethylhexyl groups are highly hydrophobic. Their migration to the polymer-air interface leads to low surface energy and enhanced water repellency, a characteristic feature of functionalized polysiloxanes.[12]

Dielectric Properties

Silicone polymers are excellent dielectric materials. The dielectric constant of a silicone is influenced by the ratio of polar Si-O bonds to non-polar side groups.[13] By replacing small methyl groups with larger, non-polar 2-ethylhexyl groups, the hydrocarbon volume fraction is increased. This dilution of the polar siloxane backbone results in a lower dielectric constant, making these materials potentially suitable for specialized electronic applications requiring low-k dielectrics.

Gas Permeability

Silicones are known for their exceptionally high gas permeability, which is attributed to the high flexibility of the siloxane backbone and the large free volume.[14][15] The introduction of the bulky 2-ethylhexyl group further increases this free volume, creating larger or more numerous "holes" in the polymer matrix. This leads to a significant increase in the permeability of gases like oxygen, nitrogen, and carbon dioxide through the material.[15][16]

Characterization Workflow

A comprehensive characterization is essential to validate the synthesis and understand the structure-property relationships of the modified polymer.

Multi-Technique Characterization Approach

Caption: A comprehensive workflow for characterizing 2-ethylhexyl-modified silicones.

Key Characterization Protocols

-

¹H NMR Spectroscopy: To confirm the successful grafting of the 2-ethylhexyl group. Look for characteristic peaks of the alkyl protons (approx. 0.8-1.5 ppm) and compare their integration to the Si-CH₃ protons (approx. 0.1 ppm) to determine the degree of substitution.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer before and after modification.

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg). Samples should be subjected to a heat-cool-heat cycle to erase thermal history, with the Tg determined from the second heating scan.

Implications for Drug Development and Advanced Materials

For drug development professionals, the ability to tune the properties of a biocompatible polymer like silicone is of paramount importance. The incorporation of 2-ethylhexyl side groups offers a powerful tool for optimizing drug delivery systems.

Tuning Drug Elution Profiles

The release of a drug from a silicone matrix is governed by its solubility and diffusivity within the polymer. Standard PDMS is hydrophobic, but the introduction of the larger, more lipophilic 2-ethylhexyl group significantly enhances this characteristic. This has a direct impact on the elution of active pharmaceutical ingredients (APIs):

-

Enhanced Lipophilic Drug Solubility: The 2-ethylhexyl-rich environment can increase the loading capacity and solubility of lipophilic (hydrophobic) drugs within the silicone matrix.[17][18]

-

Modified Release Kinetics: The increased free volume can facilitate faster diffusion of the dissolved drug molecules, while the stronger lipophilic interactions can slow it down. The net effect on the release rate depends on the specific API, but it provides a critical handle for tuning the elution profile from zero-order to more complex kinetics.[17][19] This allows for the design of long-term, sustained-release implants for applications in contraception, hormone replacement, and chronic pain management.[19]

Caption: Conceptual model of how 2-ethylhexyl groups can alter drug elution from a silicone matrix.

Biocompatibility Considerations

Silicones are widely used in medical applications due to their excellent biocompatibility.[2][20] Medical-grade silicones undergo rigorous testing to meet standards like USP Class VI and ISO 10993.[19] When developing a modified silicone for medical use, it is crucial to ensure that the final purified polymer is free of residual catalysts (e.g., platinum), solvents, and unreacted monomers, as these are the most likely sources of any adverse biological response. The polymer itself, being a high-molecular-weight, crosslinked network with a stable backbone, is generally considered inert.

Conclusion

The incorporation of 2-ethylhexyl side groups into a polysiloxane backbone is a highly effective strategy for tuning the material's properties. This modification leverages the group's steric bulk and lipophilicity to decrease hardness, lower the glass transition temperature, reduce the dielectric constant, and increase gas permeability. For researchers in drug development, these changes provide a sophisticated method for controlling the solubility and diffusion of lipophilic APIs within a biocompatible silicone matrix. This enables the rational design of advanced drug-eluting devices with tailored, sustained-release profiles, ultimately leading to more effective therapeutic solutions.

References

- 1. mdpi.com [mdpi.com]

- 2. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inmr.com [inmr.com]

- 4. Chemistry & Properties of Silicones_Shanghai Rich Chemical New Material Co., Ltd [richsilicone.com]

- 5. BYK ebook for surface additives – BYK [byk.com]

- 6. Effect of chiral 2-ethylhexyl side chains on chiroptical properties of the narrow bandgap conjugated polymers PCPDTBT and PCDTPT - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. scribd.com [scribd.com]

- 8. Effect of ultraviolet-protective 2-ethylhexyl salicylate incorporation on the mechanical properties of different maxillofacial silicone elastomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. digital-library.theiet.org [digital-library.theiet.org]

- 10. Factors Determining Unique Thermal Resistance and Surface Properties of Silicone-Containing Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of Mechanical and Dielectric Properties of Silicone Rubber - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mvq-silicones.de [mvq-silicones.de]

- 15. cdn.thomasnet.com [cdn.thomasnet.com]

- 16. researchgate.net [researchgate.net]

- 17. mddionline.com [mddionline.com]

- 18. dupont.com [dupont.com]

- 19. Medical grade silicones for drug eluting devices | Elkem.com [elkem.com]

- 20. pentasil.eu [pentasil.eu]

A Comprehensive Technical Guide to the Safe Handling of Dichlorobis(2-ethylhexyl)silane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Dichlorobis(2-ethylhexyl)silane. As a reactive organosilicon compound, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a deeper, scientifically grounded perspective on why specific handling procedures are necessary.

Section 1: Compound Identification and Core Chemical Properties

This compound is a dialkyldichlorosilane with the chemical formula C16H34Cl2Si.[1] A clear understanding of its chemical identity is the foundation of safe handling.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1089687-03-5 | [1] |

| Molecular Formula | C16H34Cl2Si | [1] |

| Molecular Weight | 325.43 g/mol | [1][2] |

| Appearance | White to Orange to Green clear liquid |

While comprehensive, peer-reviewed toxicological data for this compound is not extensively available, its structural classification as a chlorosilane provides a strong basis for predicting its reactivity and associated hazards.[2] The primary hazard stems from its reactivity with water and other protic substances.

Section 2: The Chemistry of Hazard - Understanding Reactivity

The principal danger associated with this compound, and chlorosilanes in general, is its vigorous reaction with water, a process known as hydrolysis.[3][4] This reaction is the root cause of its corrosive nature.

The Hydrolysis Reaction: A Closer Look

The silicon-chlorine (Si-Cl) bond in dichlorosilanes is highly susceptible to nucleophilic attack by water. The reaction proceeds rapidly, cleaving the Si-Cl bonds and forming highly corrosive hydrogen chloride (HCl) gas and silanols. These silanols can then condense to form siloxane polymers.[4][5]

Simplified Reaction Scheme:

R₂SiCl₂ + 2H₂O → R₂Si(OH)₂ + 2HCl

(Where R = 2-ethylhexyl)

The liberated hydrogen chloride gas will readily dissolve in any available moisture (e.g., in the atmosphere, on skin, in the respiratory tract) to form hydrochloric acid, a strong and highly corrosive acid.[3][6] This is the primary mechanism by which chlorosilanes cause severe skin burns and respiratory tract irritation.[3][7]

Incompatible Materials

Due to its reactivity, this compound must be kept away from a range of substances:

-

Water and Moisture: As detailed above, this is the most significant incompatibility.

-

Alcohols: Similar to water, alcohols will react to produce HCl and alkoxysilanes.

-

Bases (e.g., alkalis): Strong bases can catalyze or react vigorously with chlorosilanes.[8]

-

Oxidizing Agents: Can lead to potentially violent reactions.[8]

-

Metals: The compound is corrosive to many metals, especially in the presence of moisture due to the formation of hydrochloric acid.

Section 3: Hazard Assessment and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][9] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[9] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals.[9] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2] |

The "Danger" signal word and the corrosive pictogram are key identifiers of the significant hazards associated with this compound.[1]

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for the safe handling of this compound.

The Hierarchy of Controls

The most effective safety measures involve engineering out the hazard at its source.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of this compound should be conducted within a certified chemical fume hood to contain and exhaust the corrosive vapors.[10]

-

Glove Box: For operations requiring a strictly inert atmosphere, a glove box is the preferred engineering control.[11][12]

-

Inert Atmosphere: Handling and storage under a dry, inert atmosphere (e.g., nitrogen or argon) is crucial to prevent hydrolysis from atmospheric moisture.[2]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully.

-

Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory to protect against splashes and the corrosive vapors.[7][10][13]

-

Hand Protection: Neoprene or nitrile rubber gloves should be worn. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[2][13]

-

Skin and Body Protection: A lab coat, buttoned, with long sleeves is required. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.[10][13]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-certified respirator with an appropriate acid gas cartridge is necessary.[13]

Section 5: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is non-negotiable.

Handling

-

Work Area: Designate a specific area within the fume hood for working with this compound. Ensure the area is free of clutter and incompatible materials.

-

Excluding Moisture: Use oven-dried glassware and handle the compound under an inert atmosphere.[11]

-

Transfers: For liquid transfers, use dry syringes or cannulas under an inert atmosphere.[14]

-

Grounding: For larger scale operations, ensure all containers and transfer lines are properly grounded to prevent static discharge, which can be an ignition source for flammable byproducts of some chlorosilane reactions.[13]

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The storage area should be designated for corrosive and water-reactive materials.

-

Inert Atmosphere: For long-term storage, sealing the container under an inert atmosphere is recommended.[2]

-

Container Integrity: Regularly inspect containers for signs of corrosion or leakage.

Section 6: Emergency Procedures

In the event of an emergency, a calm and well-rehearsed response is critical.

Spills

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible absorbents.

-

Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert personnel in adjacent areas.

-

Activate the fire alarm and contact the institution's emergency response team.

-

From a safe location, provide details of the spill to emergency responders.

-

First Aid

Immediate and thorough action is crucial in the event of exposure.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[3][7]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Fire

-

Extinguishing Media: DO NOT USE WATER. Use a dry chemical or carbon dioxide fire extinguisher. For larger fires involving chlorosilanes, alcohol-resistant aqueous film-forming foam (AR-AFFF) is recommended.[3][15]

-

Hazards in a Fire: Burning this compound will produce toxic and corrosive fumes, including hydrogen chloride, silicon oxides, and carbon oxides.[3] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 7: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collection: Collect waste in a dedicated, properly labeled, and sealed container.

-

Neutralization: In some cases, slow and careful quenching of small amounts of residual material with a suitable solvent (e.g., isopropanol) followed by water may be a viable pre-disposal step. This should only be performed by experienced personnel with a thorough understanding of the reaction energetics.

-

Disposal: All waste must be disposed of through the institution's hazardous waste management program, in accordance with all local, state, and federal regulations.[3][16] Common industrial disposal methods for chlorosilanes include incineration and controlled hydrolysis.[3][17]

Section 8: Conclusion

This compound is a valuable reagent in research and development. However, its inherent reactivity necessitates a comprehensive and proactive approach to safety. By understanding the underlying chemistry of its hazards and implementing robust engineering controls, appropriate personal protective equipment, and stringent handling protocols, researchers can mitigate the risks and ensure a safe laboratory environment.

References

- 1. This compound | C16H34Cl2Si | CID 22023834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. globalsilicones.org [globalsilicones.org]

- 4. What are Chlorosilanes? | Elkem.com [elkem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exposure to an accidental trichlorosilane spill: three case reports - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]

- 8. DIPHENYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. nj.gov [nj.gov]

- 11. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]

- 12. twu.edu [twu.edu]

- 13. gelest.com [gelest.com]

- 14. research.wayne.edu [research.wayne.edu]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. 06 08 02* Waste containing hazardous chlorosilanes [utilvtorprom.com]

- 17. osti.gov [osti.gov]

Dichlorobis(2-ethylhexyl)silane: A Technical Guide to Solubility and Reactivity in Organic Media

An In-Depth Technical Guide for Researchers

Prepared by a Senior Application Scientist

This guide provides an in-depth exploration of Dichlorobis(2-ethylhexyl)silane, a versatile organosilicon compound gaining traction in advanced materials and synthetic chemistry.[1] Targeted at researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior in organic solvents. We will delve into the causality behind its solubility characteristics, the mechanisms of its reactivity, and provide robust, field-proven protocols for its handling and experimental use.

Core Molecular Profile and Physicochemical Properties

This compound (CAS: 1089687-03-5) is a diorganodichlorosilane characterized by a central silicon atom bonded to two chlorine atoms and two bulky, branched 2-ethylhexyl groups.[2] This unique structure is the primary determinant of its physical properties and chemical behavior.

The large aliphatic side chains impart a significant nonpolar character to the molecule, while the silicon-chlorine (Si-Cl) bonds provide highly reactive sites for nucleophilic substitution.[1] This duality makes it a valuable precursor for synthesizing tailored silicone polymers and as a solubility-enhancing agent in various material formulations.[3][4]

Caption: Molecular structure of this compound.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1089687-03-5 | [2][5][6] |

| Molecular Formula | C₁₆H₃₄Cl₂Si | [2][6] |

| Molecular Weight | 325.43 g/mol | [2][4][6] |

| Appearance | White to orange to green clear liquid | [3][6] |

| Boiling Point | 132-138 °C @ 1.5 mmHg | [6] |

| Density (Predicted) | 0.924 - 0.949 g/cm³ | [6] |

| Refractive Index | 1.4590 to 1.4630 | [6] |

| Hydrolytic Sensitivity | 7: Reacts slowly with moisture/water |[6] |

Solubility Profile in Organic Solvents

Theoretical Basis: The solubility of this compound is governed by the principle of "like dissolves like." The two long, branched 2-ethylhexyl chains give the molecule a predominantly nonpolar, aliphatic character. Consequently, it exhibits high solubility in a wide range of nonpolar and weakly polar aprotic organic solvents. Its bulky nature can overcome intermolecular forces in many common solvents, leading to miscibility.

Conversely, it is expected to have very poor solubility in highly polar solvents, especially protic solvents like water and simple alcohols. In these cases, the solvent's strong hydrogen-bonding network is difficult for the nonpolar silane to disrupt. Furthermore, protic solvents will react with the Si-Cl bonds, as detailed in the Reactivity section.

Qualitative Solubility Assessment:

-

High Solubility / Miscible: Apolar solvents (e.g., hexane, toluene, cyclohexane), chlorinated solvents (e.g., dichloromethane, chloroform), and ethereal solvents (e.g., diethyl ether, tetrahydrofuran (THF)).

-

Moderate to Low Solubility: Polar aprotic solvents (e.g., acetone, ethyl acetate). While the molecule may be soluble, the polarity difference can limit miscibility at higher concentrations.

-

Insoluble and Reactive: Polar protic solvents (e.g., water, methanol, ethanol).

Experimental Protocol for Quantitative Solubility Determination:

This protocol provides a reliable method for determining the solubility of this compound at a given temperature, typically ambient (20-25°C). The core principle is to create a saturated solution and then determine the concentration of the solute in that solution.